molecular formula C16H23N3O3 B7755640 Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate

Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate

Cat. No.: B7755640
M. Wt: 305.37 g/mol
InChI Key: JKRBHGARAZUAJV-QGOAFFKASA-N
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Description

Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate is a complex organic compound with a unique structure that includes an ester, hydrazone, and aromatic amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dimethylphenylamine: This can be synthesized through the nitration of xylene followed by reduction.

    Formation of the hydrazone: The 2,4-dimethylphenylamine is reacted with ethyl acetoacetate in the presence of hydrazine hydrate to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then esterified with ethyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the aromatic amine group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate can be compared with other similar compounds, such as:

    Ethyl 3-({[(phenyl)amino]acetyl}hydrazono)butanoate: Lacks the methyl groups on the aromatic ring, which may affect its reactivity and binding properties.

    Ethyl 3-({[(2,4-dichlorophenyl)amino]acetyl}hydrazono)butanoate: Contains chlorine atoms instead of methyl groups, potentially altering its electronic properties and reactivity.

    Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)pentanoate: Has a longer carbon chain, which may influence its solubility and steric interactions.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (3E)-3-[[2-(2,4-dimethylanilino)acetyl]hydrazinylidene]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-5-22-16(21)9-13(4)18-19-15(20)10-17-14-7-6-11(2)8-12(14)3/h6-8,17H,5,9-10H2,1-4H3,(H,19,20)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRBHGARAZUAJV-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CNC1=C(C=C(C=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)CNC1=C(C=C(C=C1)C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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